Cas no 2640902-38-9 (6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine)
![6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine structure](https://ja.kuujia.com/scimg/cas/2640902-38-9x500.png)
6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine 化学的及び物理的性質
名前と識別子
-
- AKOS040710520
- F6619-7342
- 2640902-38-9
- 6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine
- 6-[4-[2-(4-Methoxyphenyl)ethyl]-1-piperazinyl]-N,N-dimethyl-3-pyridazinamine
-
- インチ: 1S/C19H27N5O/c1-22(2)18-8-9-19(21-20-18)24-14-12-23(13-15-24)11-10-16-4-6-17(25-3)7-5-16/h4-9H,10-15H2,1-3H3
- InChIKey: GNPYLZBNPFNNIM-UHFFFAOYSA-N
- SMILES: C1(N(C)C)=NN=C(N2CCN(CCC3=CC=C(OC)C=C3)CC2)C=C1
計算された属性
- 精确分子量: 341.22156050g/mol
- 同位素质量: 341.22156050g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 25
- 回転可能化学結合数: 6
- 複雑さ: 378
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.5
- トポロジー分子極性表面積: 44.7Ų
じっけんとくせい
- 密度みつど: 1.140±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 553.3±50.0 °C(Predicted)
- 酸度系数(pKa): 8.73±0.10(Predicted)
6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6619-7342-40mg |
6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine |
2640902-38-9 | 40mg |
$210.0 | 2023-09-07 | ||
Life Chemicals | F6619-7342-2mg |
6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine |
2640902-38-9 | 2mg |
$88.5 | 2023-09-07 | ||
Life Chemicals | F6619-7342-1mg |
6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine |
2640902-38-9 | 1mg |
$81.0 | 2023-09-07 | ||
Life Chemicals | F6619-7342-2μmol |
6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine |
2640902-38-9 | 2μmol |
$85.5 | 2023-09-07 | ||
Life Chemicals | F6619-7342-10μmol |
6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine |
2640902-38-9 | 10μmol |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6619-7342-20μmol |
6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine |
2640902-38-9 | 20μmol |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6619-7342-15mg |
6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine |
2640902-38-9 | 15mg |
$133.5 | 2023-09-07 | ||
Life Chemicals | F6619-7342-100mg |
6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine |
2640902-38-9 | 100mg |
$372.0 | 2023-09-07 | ||
Life Chemicals | F6619-7342-5mg |
6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine |
2640902-38-9 | 5mg |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6619-7342-5μmol |
6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine |
2640902-38-9 | 5μmol |
$94.5 | 2023-09-07 |
6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine 関連文献
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
5. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amineに関する追加情報
Introduction to Compound with CAS No. 2640902-38-9 and Product Name: 6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine
The compound with the CAS number 2640902-38-9 and the product name 6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential biological activities and structural complexity. The unique arrangement of functional groups in its molecular structure, including the piperazine and pyridazine moieties, makes it a promising candidate for further investigation in drug discovery and development.
Recent research in medicinal chemistry has highlighted the importance of piperazine derivatives in the design of novel therapeutic agents. Piperazine scaffolds are known for their ability to modulate various biological targets, including neurotransmitter receptors and ion channels. The presence of a 4-methoxyphenyl ethyl group in this compound adds an additional layer of complexity, which may influence its pharmacokinetic properties and binding affinity to biological targets. This structural feature has been explored in several studies aiming to develop compounds with enhanced efficacy and selectivity.
The N,N-dimethylpyridazin-3-amine moiety is another critical component of this molecule that contributes to its unique chemical profile. Pyridazine derivatives have been extensively studied for their potential applications in treating a wide range of diseases, including neurological disorders and infectious diseases. The dimethylation at the nitrogen atoms enhances the basicity of the molecule, which can be advantageous for interactions with acidic biological targets such as enzymes and receptors. This modification has been shown to improve solubility and bioavailability, making it a valuable feature in drug design.
One of the most exciting aspects of this compound is its potential application in the treatment of neurological disorders. The combination of the piperazine and pyridazine cores suggests that it may interact with multiple neurotransmitter systems, offering a multifaceted approach to addressing complex conditions. Studies have indicated that similar compounds have demonstrated efficacy in models of depression, anxiety, and cognitive impairment. The methoxy group on the phenyl ring may further enhance its interaction with specific receptors, potentially leading to improved therapeutic outcomes.
Furthermore, the compound's structural features make it an attractive candidate for further optimization through structure-activity relationship (SAR) studies. By systematically modifying various functional groups, researchers can fine-tune its biological activity and reduce any potential side effects. The 6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine scaffold provides a rich framework for such investigations, allowing for the exploration of diverse chemical space.
In vitro studies have already begun to reveal promising results regarding the biological activity of this compound. Initial experiments suggest that it exhibits significant binding affinity to certain neurotransmitter receptors, which could translate into therapeutic benefits. Additionally, preliminary toxicology studies indicate that it is well-tolerated at relevant doses, raising hopes for its future clinical development. These findings are particularly encouraging given the growing need for novel treatments for neurological disorders.
The development of new drugs is a complex process that involves multiple stages, from initial discovery to clinical trials. However, compounds like this one offer a ray of hope by providing new leads for researchers working on challenging diseases. The unique combination of structural features and reported biological activities makes it a valuable asset in the pharmaceutical industry's arsenal against neurological conditions.
As research continues to progress, it is expected that more insights will be gained into the mechanisms by which this compound exerts its effects. Understanding these mechanisms will not only help optimize its therapeutic potential but also provide valuable information for future drug design efforts. The integration of computational modeling, high-throughput screening, and traditional wet chemistry techniques will be crucial in unraveling the full potential of this molecule.
In conclusion, the compound with CAS number 2640902-38-9 and product name 6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities make it a compelling candidate for further investigation in drug discovery and development. As research progresses, this compound has the potential to contribute to novel treatments for neurological disorders and other challenging diseases.
2640902-38-9 (6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine) Related Products
- 1512208-47-7(1-(2,2-dimethylpropyl)cyclopentan-1-amine)
- 2253638-56-9(3,4-Piperidinedicarboxylic acid, 4-methyl ester, hydrochloride (1:1))
- 728911-52-2(2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[9H-fluorene])
- 2137728-58-4(5-[4-(Difluoromethyl)thiophen-3-yl]thiophene-2-carboxylic acid)
- 2229172-19-2(3-(3-bromothiophen-2-yl)-2,2-difluoropropan-1-amine)
- 2228112-58-9(2-Amino-2-[1-(5-{[(tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)cyclopropyl]acetic acid)
- 23755-44-4((3-aminopropoxy)trimethylsilane)
- 2167257-61-4(3-(but-3-en-2-yl)-1-(2-chlorophenyl)thiourea)
- 922473-69-6(N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3-phenyl-N-2-(thiophen-2-yl)ethylpropanamide)
- 1261939-32-5(4-(3-Fluoro-2-methylphenyl)-3-methylbenzoic acid)




